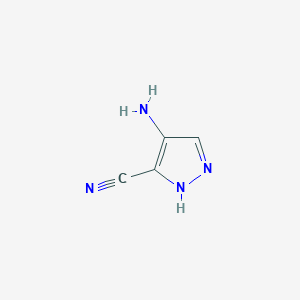

4-Amino-1H-pyrazole-3-carbonitrile

Overview

Description

4-Amino-1H-pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C4H4N4 and its molecular weight is 108.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Pyrazole Derivatives

- Facile Synthesis in Solvents : A convenient synthesis of pyrazole derivatives using deep eutectic solvent, highlighting efficient production with high yields and reduced use of toxic catalysts and solvents (Bhosle et al., 2016).

- Formation of Pyrazolo[3,4-d][1,2,3]triazin-4-ones : Synthesis of these compounds, structurally related to purines with significant biological activity, using a diazotization process (Colomer et al., 2011).

2. Catalytic Applications

- Use in Multicomponent Protocol : A novel method for synthesizing pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst in water, demonstrating eco-friendliness and high yield (Poonam & Singh, 2019).

3. Structural and Molecular Studies

- Crystal and Molecular Structure Analysis : Investigation of the crystal structure of a pyrazole derivative, providing insights into its intermolecular interactions and stabilization mechanisms (Fathima et al., 2014).

4. Synthesis of Schiff Bases

- Antimicrobial Schiff Bases Synthesis : Creation of novel Schiff bases using pyrazole derivatives, with some exhibiting significant antimicrobial activity (Puthran et al., 2019).

5. Environmental and Industrial Applications

- Corrosion Inhibition : Exploration of pyrazole derivatives as inhibitors for mild steel corrosion in HCl solution, demonstrating their potential in industrial applications (Yadav et al., 2016).

Safety and Hazards

The safety data sheet for 4-Amino-1H-pyrazole-3-carbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If swallowed, one should call a poison center or doctor .

Future Directions

There is ongoing research into the synthesis and applications of 4-Amino-1H-pyrazole-3-carbonitrile and related compounds . For example, substituted pyrazolo[1,5-a]pyrimidines have been prepared with regioselective condensation reactions of this compound with nonsymmetrical dielectrophiles . These compounds are structurally related to zaleplon, a sedative/hypnotic drug, and are expected to possess considerable biological activity .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological activities . The interaction of 4-Amino-1H-pyrazole-3-carbonitrile with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities

Pharmacokinetics

The compound has a molecular weight of 108.1014 , which may influence its bioavailability

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrazole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

4-amino-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-4-3(6)2-7-8-4/h2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRKJRIVVOGXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483835 | |

| Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68703-67-3 | |

| Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

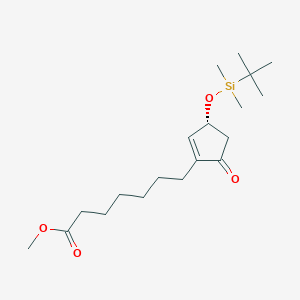

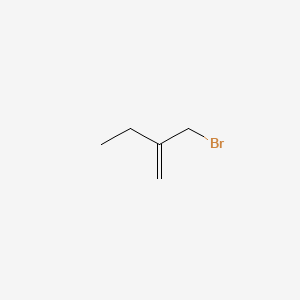

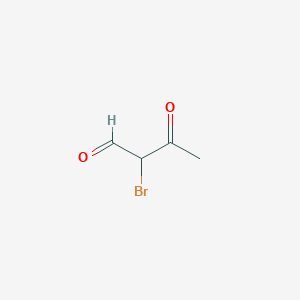

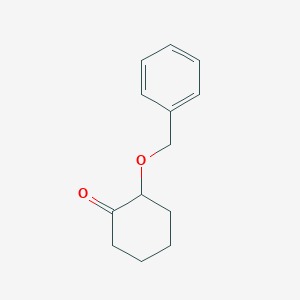

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

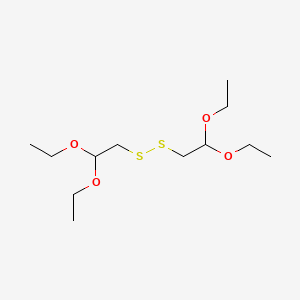

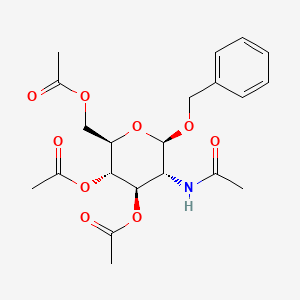

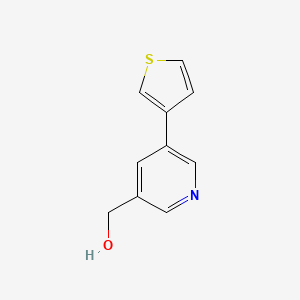

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)

![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)